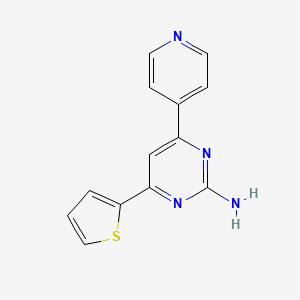
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate pyridine, thiophene, and pyrimidine derivatives. One common method involves the reaction of 4-aminopyridine with 2-thiophenecarboxaldehyde under acidic conditions to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-ol: Similar structure but with a hydroxyl group.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol: Similar structure but with a thiol group.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-methylamine: Similar structure but with a methylamine group.
Uniqueness
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of pyridine, thiophene, and pyrimidine rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
914675-05-1 |
|---|---|
Molekularformel |
C13H10N4S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
4-pyridin-4-yl-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H10N4S/c14-13-16-10(9-3-5-15-6-4-9)8-11(17-13)12-2-1-7-18-12/h1-8H,(H2,14,16,17) |
InChI-Schlüssel |
HAEIKWJZVBTQJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


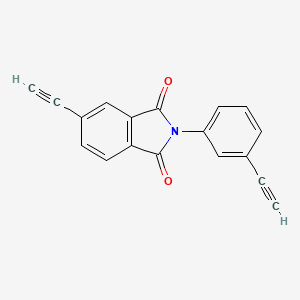
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
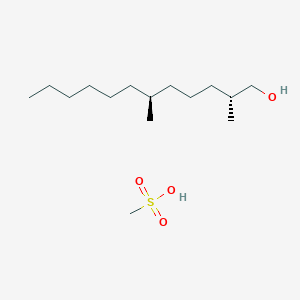
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
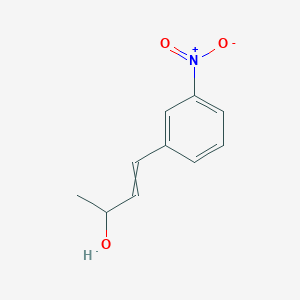
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

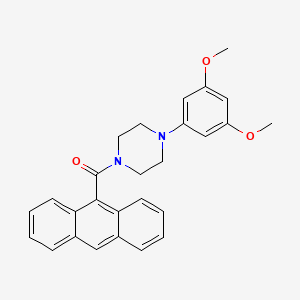
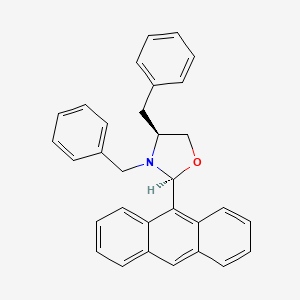

![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
